molecular formula C10H23BN2O6S B1681215 Talabostat mesylate CAS No. 150080-09-4

Talabostat mesylate

Número de catálogo: B1681215
Número CAS: 150080-09-4
Peso molecular: 310.18 g/mol
Clave InChI: OXYYOEIGQRXGPI-WSZWBAFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Talabostat mesylate (Val-boroPro mesylate; PT100 mesylate) is an orally bioavailable, non-selective dipeptidyl peptidase IV (DPP-IV) inhibitor with broad-spectrum enzymatic inhibition, including fibroblast activation protein (FAP; IC50 = 560 nM), DPP8/9 (IC50 = 4/11 nM), quiescent cell proline dipeptidase (QPP; IC50 = 310 nM), and DPP2 . It exhibits antitumor and hematopoietic-stimulating activities by enhancing cytokine/chemokine production and T-cell-dependent immune responses. Preclinical studies demonstrate tumor regression in murine models of fibrosarcoma and lymphoma, mediated by innate and adaptive immunity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del mesilato de talabostat implica la preparación de su estructura central, Val-boroPro, seguida de mesilación. Los pasos clave incluyen:

Métodos de Producción Industrial: La producción industrial del mesilato de talabostat sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de Reacciones: El mesilato de talabostat experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales: El producto principal de estas reacciones es el propio mesilato de talabostat, con posibles subproductos que incluyen materiales de partida no reaccionados y fragmentos hidrolizados .

Comparación Con Compuestos Similares

Mechanistic and Enzymatic Targets

Compound Primary Targets Key Enzymatic Inhibition (IC50/Ki) Mechanism of Action
Talabostat mesylate DPP-IV, FAP, DPP8/9, QPP, DPP2 DPP4: <4 nM (Ki = 0.18 nM); FAP: 560 nM; DPP8: 4 nM (Ki = 1.5 nM); DPP9: 11 nM (Ki = 0.76 nM) Stimulates cytokine/chemokine release, enhances T-cell immunity, induces pyroptosis via NLRP1b activation .
Nafamostat mesylate Serine proteases (e.g., thrombin, TMPRSS2) Not explicitly reported; inhibits TMPRSS2 activity Anticoagulant and antiviral effects via serine protease inhibition; explored in COVID-19 .
Camostat mesylate TMPRSS2, trypsin-like proteases Inhibits TMPRSS2 activity (specific IC50 not reported) Blocks SARS-CoV-2 entry by inhibiting TMPRSS2-mediated spike protein priming .
Lenalidomide Immunomodulatory agent (cereblon E3 ligase modulation) N/A Promotes tumor cell apoptosis via immunomodulation; used in refractory CLL (ORR = 47%) .
ABT-263 (Navitoclax) Bcl-2 family proteins (Bcl-2, Bcl-xL) N/A Induces mitochondrial apoptosis; phase I/IIa trials in CLL (ORR = 33%) .

This compound

  • Cancer : Induces immune-mediated tumor regression in WEHI 164 fibrosarcoma and EL4/A20 lymphoma models .
  • Hematopoiesis : Stimulates G-CSF production, promoting hematopoietic recovery .
  • Clinical Trials: Limited efficacy in solid tumors (e.g., pancreatic cancer) due to toxicity; repurposed for combination therapies .

Nafamostat and Camostat Mesylate

  • Antiviral Use : Both inhibit TMPRSS2, but Camostat shows rapid metabolism to GBPA (T1/2 <1 min in plasma), reducing its antiviral durability . Nafamostat is under investigation for COVID-19 due to broader protease inhibition .
  • Safety : Camostat has a better safety profile than Nafamostat, which causes significant hypotension .

Lenalidomide and ABT-263

  • CLL : Lenalidomide achieves higher response rates (ORR = 47%) compared to ABT-263 (ORR = 33%), but both face challenges with toxicity (e.g., thrombocytopenia in ABT-263) .

Pharmacokinetic and Stability Profiles

Compound Bioavailability Half-Life (T1/2) Stability Concerns
This compound High oral Not explicitly reported Stable in aqueous solutions (250 mg/mL in H2O); hygroscopic (requires dry storage) .
Camostat mesylate Moderate Plasma T1/2: <1 min Rapidly metabolized to GBPA in serum, reducing its in vivo efficacy .
Nafamostat mesylate Low Not reported Compatible with HPMC and cellulose excipients; impurities require strict control .

Advantages and Limitations

  • This compound: Advantages: Dual antitumor and immunostimulatory effects; oral administration. Limitations: Off-target inhibition (DPP8/9) linked to toxicity (e.g., gastrointestinal and cutaneous reactions) .
  • Nafamostat/Camostat :

    • Advantages: Repurposable for viral infections; Camostat’s established use in Japan.
    • Limitations: Short half-life (Camostat); narrow therapeutic window (Nafamostat) .
  • Lenalidomide/ABT-263 :

    • Advantages: High efficacy in hematologic malignancies.
    • Limitations: Toxicity (e.g., tumor flare with Lenalidomide; thrombocytopenia with ABT-263) .

Actividad Biológica

Talabostat mesylate, also known as Val-boroPro or BXCL701, is a potent inhibitor of dipeptidyl peptidases (DPPs), particularly DPP-IV, with significant implications in cancer therapy and immune modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: B-[(2R)-1-[(2S)-2-Amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]boronic acid methanesulfonate
  • CAS Number: 150080-09-4
  • Molecular Weight: 310.18 g/mol
  • Purity: ≥98%

This compound functions primarily as a DPP-IV inhibitor, affecting various DPP family members including DPP8, DPP9, and fibroblast activation protein (FAP). Its mechanism includes:

  • Inhibition of Dipeptidyl Peptidases: Talabostat has IC50 values of <4 nM for DPP-IV, 4 nM for DPP8, 11 nM for DPP9, 310 nM for DPP7, and 560 nM for FAP, indicating its potency across these targets .
  • Activation of Inflammasomes: It activates the NLRP1b inflammasome, leading to pyroptosis in monocytes and macrophages. This pro-inflammatory cell death is crucial for enhancing immune responses against tumors .
  • Cytokine Production: Talabostat stimulates the production of various cytokines and chemokines in immune cells, enhancing T-cell responses and potentially leading to tumor regression .

Biological Activity in Cancer Models

This compound has demonstrated significant anti-tumor activity in preclinical studies:

  • Tumor Growth Inhibition: In mouse models such as WEHI-164 fibrosarcoma and B16/F10 melanoma, talabostat reduced tumor growth significantly .
  • Immune-Mediated Tumor Regression: The compound has been shown to induce immune-mediated tumor regression in several cancer models .

Pediatric Phase I Trial

A notable clinical trial involving this compound was conducted to determine its maximum tolerated dose (MTD) in children with relapsed or refractory solid tumors. The study utilized a novel design focusing on maximum target inhibition (MTI) rather than traditional dose-limiting toxicity (DLT) as the primary endpoint. Key findings include:

  • Optimal Dose Determination: The trial established that doses inhibiting more than 90% of serum DPP-IV activity were achievable without significant toxicity .
  • Combination Therapy: Talabostat was administered alongside temozolomide or carboplatin, showing promise in enhancing therapeutic efficacy .

Immune Mechanism Studies

Research has indicated that talabostat enhances the immune response through various mechanisms:

  • Cytokine Upregulation: In vitro studies demonstrated that talabostat upregulated cytokines such as IL-1β in human bone marrow stromal cells and THP-1 monocytic cells. This upregulation was linked to autocrine and paracrine signaling mechanisms .
  • Impact on Tumor Microenvironment: By inhibiting FAP, talabostat may alter the tumor microenvironment, promoting a more favorable immune response against tumors .

Summary of Research Findings

Study TypeFindings
PreclinicalSignificant tumor growth reduction in various mouse models.
Clinical TrialEstablished optimal dosing with minimal toxicity; effective in combination with other therapies.
Immune StudiesEnhanced cytokine production leading to improved T-cell responses.

Propiedades

IUPAC Name

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYYOEIGQRXGPI-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164466
Record name Talabostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150080-09-4
Record name Talabostat mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talabostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALABOSTAT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Talabostat mesylate
Talabostat mesylate
Talabostat mesylate
Talabostat mesylate
Talabostat mesylate
Talabostat mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.